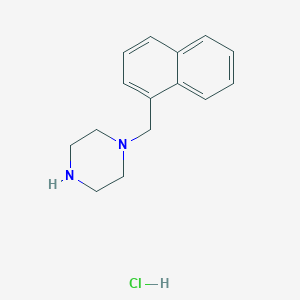

1-Naphthalen-1-ylmethyl-piperazinehydrochloride

Descripción

BenchChem offers high-quality 1-Naphthalen-1-ylmethyl-piperazinehydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthalen-1-ylmethyl-piperazinehydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(naphthalen-1-ylmethyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2.ClH/c1-2-7-15-13(4-1)5-3-6-14(15)12-17-10-8-16-9-11-17;/h1-7,16H,8-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDNCLYSFCKMGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662966 | |

| Record name | 1-[(Naphthalen-1-yl)methyl]piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071547-50-6 | |

| Record name | 1-[(Naphthalen-1-yl)methyl]piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Naphthalen-1-ylmethyl-piperazinehydrochloride structure and properties

[1]

Executive Summary

1-Naphthalen-1-ylmethyl-piperazine hydrochloride (also known as NMP or 1-(1-Naphthylmethyl)piperazine ) is a significant chemosensitizing agent primarily utilized in microbiology and infectious disease research.[1] Distinct from its phenylpiperazine analog (1-NP) which targets serotonin receptors, NMP functions as a broad-spectrum Efflux Pump Inhibitor (EPI) .[1] It is capable of reversing multidrug resistance (MDR) in Gram-negative bacteria by blocking Resistance-Nodulation-Division (RND) family transporters, thereby restoring susceptibility to antibiotics such as fluoroquinolones and chloramphenicol.[1]

This guide details the chemical profile, synthesis protocols, and pharmacological mechanisms of NMP-HCl, providing researchers with a self-validating framework for its application in drug discovery.

Chemical Profile & Identification

Nomenclature and Structure

-

IUPAC Name: 1-(naphthalen-1-ylmethyl)piperazine hydrochloride[1]

-

Common Name: 1-(1-Naphthylmethyl)piperazine (NMP)[1][2][3][4]

-

Molecular Formula: C₁₅H₁₈N₂[1][2] · xHCl (typically monohydrochloride or dihydrochloride)[1][5]

-

Molecular Weight: 226.32 g/mol (Free Base) + 36.46 g/mol (per HCl)[1]

Structural Distinction: It is critical to distinguish NMP from 1-(1-Naphthyl)piperazine (1-NP) .[1]

-

NMP (Target): Contains a methylene bridge (-CH₂-) between the naphthalene ring and the piperazine.[1] Activity: Efflux Pump Inhibition.[3][4][6]

-

1-NP: Direct bond between naphthalene and piperazine.[1][7] Activity: Serotonin (5-HT) receptor agonist/antagonist.[1][7]

Physical Properties

| Property | Value (Free Base / HCl Salt) |

| Appearance | White to off-white crystalline powder (HCl salt) |

| Solubility | Free Base: Soluble in organic solvents (CHCl₃, DMSO).[1] Insoluble in water.HCl Salt: Soluble in water, methanol, DMSO. |

| Melting Point | 63–67 °C (Free Base) / >240 °C (HCl Salt, decomp) |

| pKa | ~9.05 (Secondary amine), ~5.6 (Tertiary amine) |

| Stability | Hygroscopic (Salt); Store under desiccant at -20°C. |

Synthesis & Manufacturing Protocol

Reaction Logic

The synthesis utilizes a nucleophilic substitution (alkylation) strategy.[1] 1-(Chloromethyl)naphthalene acts as the electrophile, reacting with excess piperazine.[1]

-

Why Excess Piperazine? To prevent the formation of the bis-alkylated byproduct (1,4-bis(naphthalen-1-ylmethyl)piperazine).[1]

-

Salt Formation: The hydrochloride salt is generated to enhance water solubility and stability for biological assays.[1]

Step-by-Step Protocol

Reagents:

-

1-(Chloromethyl)naphthalene (1.0 eq)[1]

-

Piperazine (anhydrous) (5.0 eq)[1]

-

Ethanol (Solvent)[1]

-

HCl in Diethyl Ether or Isopropanol (2M)[1]

Workflow:

-

Alkylation: Dissolve anhydrous piperazine (5 eq) in refluxing ethanol.

-

Addition: Dropwise add 1-(Chloromethyl)naphthalene (1 eq) dissolved in ethanol to the refluxing piperazine solution over 30 minutes.

-

Reflux: Maintain reflux for 3–5 hours. Monitor consumption of alkyl halide via TLC (System: DCM/MeOH 9:1).

-

Work-up:

-

Evaporate ethanol under reduced pressure.

-

Resuspend residue in water and extract with Dichloromethane (DCM) or Chloroform.[1]

-

Wash organic layer with water to remove excess unreacted piperazine.[1]

-

Dry organic layer over anhydrous Na₂SO₄ and concentrate to yield the NMP Free Base (oil or low-melting solid).[1]

-

Salt Formation:

-

Dissolve the free base in a minimal amount of dry ethanol or diethyl ether.

-

Add HCl solution (in ether or isopropanol) dropwise with stirring at 0°C.

-

A white precipitate (NMP-HCl) will form immediately.[1]

-

Filter the solid, wash with cold ether, and dry under vacuum.

-

Synthesis Flow Diagram

Caption: Synthesis pathway from chloromethylnaphthalene to NMP hydrochloride salt.

Pharmacological Context: Efflux Pump Inhibition[3][4][6]

Mechanism of Action

NMP acts as a "chemosensitizer" by inhibiting bacterial efflux pumps, specifically the RND (Resistance-Nodulation-Division) superfamily (e.g., AcrAB-TolC in E. coli or MexAB-OprM in P. aeruginosa).[1]

-

Normal State: Bacteria expel antibiotics (like tetracyclines and fluoroquinolones) via the efflux pump, conferring resistance.

-

With NMP: NMP binds to the transporter protein (likely the AcrB subunit), competitively or non-competitively blocking the channel. This increases the intracellular concentration of the antibiotic, restoring its bactericidal activity.

Biological Activity Data[1][3][4][6][7][8][9]

-

MIC Reduction: NMP reduces the Minimum Inhibitory Concentration (MIC) of levofloxacin and ethidium bromide by 4- to 16-fold in MDR E. coli isolates.[1]

-

Membrane Effects: At high concentrations (>100 mg/L), NMP may exhibit intrinsic membrane-destabilizing effects, which contributes to its toxicity profile.[1]

Mechanism Diagram

Caption: NMP blocks the RND efflux pump, preventing antibiotic extrusion and restoring efficacy.[1][3][4]

Handling & Safety (SDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

Precautions:

References

-

Schumacher, A. et al. (2006).[1] "Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Escherichia coli."[1][3][4][6] Journal of Antimicrobial Chemotherapy. Link

-

Bohnert, J. A.[1] & Kern, W. V. (2005).[1] "Selected arylpiperazines are potent inhibitors of multidrug efflux pumps in Escherichia coli."[1] Antimicrobial Agents and Chemotherapy.[1][3][6] Link[1]

-

PubChem Compound Summary. "1-(1-Naphthylmethyl)piperazine."[1] National Center for Biotechnology Information.[1] Link

-

Cohn, et al. (2011).[1] "Broad-spectrum restoration of antibiotic activity in Staphylococcus aureus." Journal of Medicinal Chemistry. (Cited for general EPI context).

Sources

- 1. 1-(1-Naphthyl)piperazine | C14H16N2 | CID 1342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents [patents.google.com]

- 6. Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]

- 8. jddtonline.info [jddtonline.info]

Technical Whitepaper: 1-(1-Naphthylmethyl)piperazine Dihydrochloride (NMP)

Role: Chemosensitizer & Efflux Pump Inhibitor (EPI) in Multidrug-Resistant Gram-Negative Bacteria

Executive Summary & Chemical Identity

1-(1-Naphthylmethyl)piperazine (NMP) is a pivotal pharmacological tool compound, primarily utilized as an Efflux Pump Inhibitor (EPI) in microbiological research. Unlike its structural analog 1-(1-Naphthyl)piperazine (a serotonin receptor ligand), NMP possesses a methylene linker that alters its steric profile, directing its activity toward the inhibition of Resistance-Nodulation-Cell Division (RND) transporters in Gram-negative bacteria (e.g., E. coli, Acinetobacter baumannii).

This guide focuses on the dihydrochloride salt form , which is the preferred species for biological assays due to enhanced aqueous solubility and stability compared to the hygroscopic free base.

Chemical Identifiers

| Parameter | Detail |

| IUPAC Name | 1-(Naphthalen-1-ylmethyl)piperazine dihydrochloride |

| Common Name | NMP; 1-NMP |

| CAS Number (2HCl) | 40675-82-9 (Dihydrochloride) |

| CAS Number (Base) | 40675-81-8 |

| Molecular Formula | C₁₅H₁₈N₂[1][2][3][4] · 2HCl |

| Molecular Weight | 299.24 g/mol (Salt); 226.32 g/mol (Base) |

| Solubility | Water (>50 mg/mL); DMSO |

Synthetic Methodology

The synthesis of NMP requires strict control over stoichiometry to prevent the formation of the bis-alkylated byproduct (1,4-bis(1-naphthylmethyl)piperazine). The following protocol utilizes a nucleophilic substitution strategy optimized for mono-alkylation.

Reaction Mechanism & Workflow

The reaction involves the nucleophilic attack of the secondary amine of piperazine on the benzylic carbon of 1-(chloromethyl)naphthalene.

Figure 1: Optimized synthetic workflow for NMP Dihydrochloride emphasizing the removal of bis-alkylated impurities.

Detailed Protocol

Reagents:

-

1-(Chloromethyl)naphthalene (1.0 eq)

-

Piperazine (Anhydrous) (5.0 eq) – Critical excess to favor mono-substitution.

-

Acetonitrile (ACN) or Ethanol.

Step-by-Step:

-

Dissolution: Dissolve 5 equivalents of piperazine in refluxing ACN.

-

Addition: Add 1 equivalent of 1-(chloromethyl)naphthalene dropwise over 30 minutes. Note: Slow addition prevents localized high concentrations of the electrophile.

-

Reflux: Heat at 80°C for 4 hours. Monitor by TLC (DCM:MeOH 9:1).

-

Workup: Cool and filter off piperazine hydrochloride byproduct. Evaporate solvent.

-

Purification (Self-Validating Step):

-

Dissolve residue in 1M HCl (aqueous). Wash with Ethyl Acetate (3x). The bis-alkylated impurity is less basic and more lipophilic; it may extract here or remain insoluble.

-

Basify the aqueous layer to pH 12 using NaOH pellets.

-

Extract the free base NMP into Dichloromethane (DCM).

-

-

Salt Formation: Dry DCM layer (MgSO₄), concentrate, and treat with 2M HCl in diethyl ether. Collect the precipitate by filtration.

Medicinal Chemistry: Efflux Pump Inhibition

NMP acts as a "force multiplier" for existing antibiotics. It does not possess significant intrinsic antibacterial activity but restores susceptibility in Multidrug-Resistant (MDR) strains by blocking RND efflux pumps (e.g., AcrAB-TolC in E. coli).

Mechanism of Action

Gram-negative bacteria expel antibiotics (like fluoroquinolones) via tripartite efflux pumps. NMP competes for the hydrophobic binding pocket of the transporter protein (AcrB), preventing the conformational change required to extrude the drug.

Figure 2: Mechanism of Action. NMP inhibits the RND Efflux Pump, converting the pathway from Drug Extrusion to Intracellular Accumulation.

Biological Validation: Modulation Assay

To verify the quality of synthesized NMP, researchers must perform a checkerboard assay to determine the Modulation Factor (MF) .

Protocol:

-

Strain: Use an E. coli strain overexpressing AcrAB (e.g., AG100).

-

Setup: Prepare 96-well plates with serial dilutions of a substrate antibiotic (e.g., Levofloxacin).

-

Treatment: Add NMP at a sub-inhibitory concentration (typically 50–100 mg/L). Note: Ensure NMP alone does not inhibit growth at this concentration.

-

Calculation:

-

Success Criteria: An MF

4 indicates significant efflux inhibition.

Analytical Characterization Data

The following data confirms the identity of the dihydrochloride salt.

| Technique | Expected Signal/Result |

| ¹H NMR (D₂O) | Naphthalene Region: Multiplets δ 7.5–8.2 (7H).Benzylic CH₂: Singlet δ 4.8 (2H) (shifts downfield due to salt).Piperazine Ring: Broad multiplets δ 3.4–3.8 (8H). |

| MS (ESI+) | m/z = 227.15 [M+H]⁺ (corresponds to the free base cation). |

| Melting Point | 255–260°C (Decomposition). |

| Appearance | White to off-white crystalline powder. |

Handling and Stability

-

Hygroscopicity: The dihydrochloride salt is moderately hygroscopic. Store in a desiccator at -20°C for long-term stability.

-

Solution Stability: Aqueous stock solutions (10 mM) are stable at 4°C for 1 week. For longer storage, aliquot and freeze at -80°C.

-

Safety: NMP is an irritant. As a chemosensitizer, it may increase the permeability of biological membranes to other toxins. Handle with double nitrile gloves and work in a fume hood.

References

-

Kern, W. V., Steinke, P., Schumacher, A., et al. (2006). Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Escherichia coli. Journal of Antimicrobial Chemotherapy, 57(2), 339–343.

-

Anes, J., McCusker, M. P., Fanning, S., & Martins, M. (2019). Exposure to Sub-inhibitory Concentrations of the Chemosensitizer 1-(1-Naphthylmethyl)-Piperazine Creates Membrane Destabilization in Multi-Drug Resistant Klebsiella pneumoniae. Frontiers in Microbiology, 10, 92.

-

Schuster, S., Vavra, M., & Kern, W. V. (2019). Evidence of the specific role of the Acinetobacter baumannii AdeB efflux pump in the activity of the efflux pump inhibitor 1-(1-naphthylmethyl)-piperazine. Journal of Medical Microbiology, 68(1), 22-29.

-

PubChem Compound Summary. (n.d.). 1-(1-Naphthylmethyl)piperazine (CID 701891).[1] National Center for Biotechnology Information.

-

BLD Pharm. (n.d.). 1-(Naphthalen-1-ylmethyl)piperazine dihydrochloride Product Page.

Sources

1-Naphthalen-1-ylmethyl-piperazine Hydrochloride: Technical Specifications & Applications

This technical guide details the physicochemical properties, synthesis, and pharmacological applications of 1-Naphthalen-1-ylmethyl-piperazine hydrochloride , distinct from its structural analog 1-(1-Naphthyl)piperazine.

Executive Summary & Chemical Identity

1-Naphthalen-1-ylmethyl-piperazine (often abbreviated as NMP ) is a pharmacophore characterized by a piperazine ring linked to a naphthalene moiety via a methylene bridge.[1] This structural feature—the methylene linker—is critical. It distinguishes NMP from 1-(1-Naphthyl)piperazine (1-NP) , a well-known serotonin (5-HT) receptor ligand.

While 1-NP is a CNS-active agent, NMP is primarily researched as a bacterial Efflux Pump Inhibitor (EPI) , capable of reversing multidrug resistance (MDR) in Gram-negative bacteria by blocking RND-type efflux pumps (e.g., AcrAB-TolC).

Molecular Weight & Salt Forms

Precise stoichiometry is required for dosage calculations. The compound exists as a free base or in hydrochloride salt forms (mono- or di-HCl).

| Form | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State |

| Free Base | 226.32 | 40675-81-8 | White Solid | |

| Monohydrochloride | 262.78 | N/A* | Crystalline Solid | |

| Dihydrochloride | 299.24 | 40675-82-9 | White Powder |

*Note: Monohydrochloride is often generated in situ or custom synthesized; CAS 40675-82-9 specifically denotes the dihydrochloride.

Synthesis & Characterization Protocols

The synthesis of NMP generally follows two primary pathways: Nucleophilic Substitution (Alkylation) or Reductive Amination . The choice depends on the availability of reagents (1-chloromethylnaphthalene vs. 1-naphthaldehyde) and the desired purity profile.

Synthetic Pathways Visualization

The following diagram outlines the two dominant synthetic routes and the subsequent salt formation.

Figure 1: Dual synthetic pathways for 1-Naphthalen-1-ylmethyl-piperazine (NMP) and conversion to hydrochloride salt.

Detailed Protocol: Reductive Amination (Recommended)

This route is preferred for its milder conditions and avoidance of bis-alkylation by-products common in direct alkylation.

Reagents:

-

1-Naphthaldehyde (1.0 eq)

-

Piperazine (3.0 eq) – Excess prevents formation of bis(naphthylmethyl)piperazine.

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic)[2]

Step-by-Step Methodology:

-

Imine Formation: Dissolve 1-naphthaldehyde and piperazine in dry DCM under

atmosphere. Stir for 30–60 minutes at room temperature. -

Reduction: Cool the solution to 0°C. Add STAB portion-wise. If the reaction is sluggish, add 1-2 drops of glacial acetic acid. Allow to warm to room temperature and stir overnight.

-

Quench: Quench with saturated aqueous

. -

Extraction: Extract the aqueous layer with DCM (

). Combine organic layers and dry over anhydrous -

Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (

, 90:9:1) to isolate the Free Base .

Protocol: Hydrochloride Salt Formation

To ensure stability and water solubility for biological assays, the free base is converted to the HCl salt.

-

Dissolve the purified NMP Free Base in a minimal amount of absolute ethanol.

-

Cool to 0°C in an ice bath.

-

Slowly add 2.0–2.5 equivalents of HCl (4M in dioxane or concentrated aqueous HCl).

-

Precipitate the salt by adding cold diethyl ether.

-

Filter the white precipitate, wash with cold ether, and dry under high vacuum.

-

Validation: Verify the salt form (Mono vs. Di) using Elemental Analysis or chloride titration (

).

Pharmacological Relevance: Efflux Pump Inhibition

Unlike 1-(1-Naphthyl)piperazine which targets 5-HT receptors, NMP acts as a chemosensitizer. It restores the efficacy of antibiotics (e.g., fluoroquinolones, chloramphenicol) against multidrug-resistant (MDR) bacteria.

Mechanism of Action

NMP competitively inhibits RND (Resistance-Nodulation-Division) efflux pumps, specifically the AcrAB-TolC complex in Enterobacteriaceae. By blocking the pump, NMP prevents the bacterium from expelling the antibiotic, thereby increasing the intracellular concentration of the drug.

Figure 2: Mechanism of Action of NMP as an Efflux Pump Inhibitor (EPI) in Gram-negative bacteria.

Analytical Specifications

For quality control (QC) in research, the following parameters are standard for the dihydrochloride salt.

| Test | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Purity (HPLC) | C18 Column, | |

| Proton NMR | Consistent with structure | |

| Mass Spectrometry | ESI-MS (Positive Mode) | |

| Solubility | Visual/Gravimetric |

Critical QC Note: In MS, you will observe the mass of the cation (

References

-

Bohnert, J. A., & Kern, W. V. (2005). Selected arylpiperazines are capable of reversing multidrug resistance in Escherichia coli overexpressing RND efflux pumps. Antimicrobial Agents and Chemotherapy, 49(5), 849-852. [Link]

-

PubChem. 1-(1-Naphthylmethyl)piperazine (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Schumacher, A., et al. (2006). Spectrum of activity of efflux pump inhibitors in Pseudomonas aeruginosa. Journal of Antimicrobial Chemotherapy, 57(6), 1258-1262. [Link]

Sources

Biological Activity of 1-Naphthalen-1-ylmethyl-piperazine Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of 1-Naphthalen-1-ylmethyl-piperazine hydrochloride (NMP), focusing on its primary biological activity as a bacterial efflux pump inhibitor (EPI) .[1][2]

Executive Summary

1-Naphthalen-1-ylmethyl-piperazine hydrochloride (also known as NMP or 1-(1-Naphthylmethyl)piperazine ) is a piperazine derivative distinct from its structural analog 1-(1-Naphthyl)piperazine (1-NP).[1][2] While 1-NP is a well-characterized serotonin receptor ligand, NMP is functionally defined by its ability to inhibit Resistance-Nodulation-Cell Division (RND) efflux pumps in Gram-negative bacteria.[1][2]

This compound acts as a chemosensitizer , reversing multidrug resistance (MDR) in pathogens such as Escherichia coli and Enterobacter aerogenes.[2] By blocking the AcrAB-TolC efflux system, NMP restores the intracellular accumulation and potency of antibiotics like fluoroquinolones, oxazolidinones, and macrolides.

Key Distinction:

-

1-NP (Direct Aryl Bond): CNS active (5-HT agonist/antagonist).[1][2]

-

NMP (Methylene Linker): Antimicrobial adjuvant (Efflux Pump Inhibitor).[1][2]

Chemical Constitution & Properties

The methylene bridge in NMP introduces flexibility absent in the rigid aryl-piperazine pharmacophore of 1-NP, shifting its affinity from CNS receptors to bacterial membrane transporters.[1][2]

| Property | Specification |

| IUPAC Name | 1-(Naphthalen-1-ylmethyl)piperazine hydrochloride |

| CAS Number | 40675-81-8 (Free base) / Salt forms vary |

| Molecular Formula | |

| Molecular Weight | 226.32 g/mol (Free base) |

| Solubility | Water (soluble as HCl salt), DMSO, Methanol |

| pKa | ~9.2 (Piperazine secondary amine) |

Mechanism of Action: RND Efflux Inhibition

The primary mechanism of NMP is the inhibition of the AcrAB-TolC efflux pump complex, the major system responsible for intrinsic and acquired multidrug resistance in Enterobacteriaceae.

The Efflux Blockade

Antibiotics (e.g., Levofloxacin) enter the periplasm or cytoplasm.[2] The AcrB transporter captures these substrates and extrudes them through the TolC channel.[1][2] NMP competes for the hydrophobic binding pocket within the transporter or allosterically hinders the peristaltic motion of the pump, leading to increased intracellular antibiotic retention.

Pathway Visualization

The following diagram illustrates the restoration of antibiotic efficacy via NMP-mediated pump blockade.

Figure 1: Mechanism of NMP reversing antibiotic resistance by blocking AcrAB-TolC efflux pumps.[1][2]

Biological Activity Profile

NMP demonstrates significant "Modulation Factors" (MF)—the ratio of antibiotic MIC alone versus MIC in the presence of the inhibitor.[2]

Potentiation Data (Synergy)

The following data summarizes the effect of NMP (at 100 mg/L) on E. coli strains overexpressing efflux pumps.

| Antibiotic Class | Specific Drug | Fold Reduction in MIC (with NMP) | Interpretation |

| Fluoroquinolones | Levofloxacin | 4 – 16x | Reverses resistance in gyrA mutants + efflux strains.[1][2] |

| Oxazolidinones | Linezolid | 8 – 32x | Renders intrinsically resistant E. coli susceptible.[1][2] |

| Dyes | Ethidium Bromide | >16x | Validates mechanism (EtBr is a classic efflux substrate).[1][2] |

| Macrolides | Clarithromycin | 2 – 4x | Moderate effect; pump specificity varies.[1][2] |

Spectrum of Activity[3][4]

-

High Efficacy: Escherichia coli, Enterobacter aerogenes, Klebsiella pneumoniae.[2]

-

Low/No Efficacy: Pseudomonas aeruginosa (likely due to different pump isoforms like MexAB-OprM having different binding pockets or outer membrane impermeability to NMP).[1][2]

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols utilize self-validating controls.

Synthesis of NMP Hydrochloride

This protocol yields high-purity NMP HCl suitable for biological assays.[1][2]

Reagents: 1-(Chloromethyl)naphthalene, Piperazine (anhydrous), Ethanol, HCl (gas or dioxane solution).[2]

-

Nucleophilic Substitution: Dissolve Piperazine (4.0 eq, excess is critical to prevent bis-alkylation) in refluxing ethanol.

-

Addition: Dropwise add 1-(Chloromethyl)naphthalene (1.0 eq) dissolved in ethanol over 30 minutes.

-

Reflux: Maintain reflux for 3–4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

-

Workup: Evaporate solvent. Resuspend residue in water; adjust pH to >12 with NaOH.[1][2] Extract with Dichloromethane (DCM).[1][2]

-

Purification: Wash DCM layer with water to remove excess unreacted piperazine.[1][2] Dry over

.[1][2] -

Salt Formation: Dissolve free base in diethyl ether. Bubble dry HCl gas or add 4M HCl in dioxane.[1][2] Filter the white precipitate.[1][2]

-

Recrystallization: Recrystallize from Ethanol/Ether to yield NMP HCl .

Ethidium Bromide (EtBr) Accumulation Assay

This real-time fluorescence assay validates the EPI activity of NMP.[1][2]

Principle: EtBr is fluorescent only when intercalated into DNA (intracellular).[1][2] Efflux pumps keep intracellular EtBr low (low fluorescence).[1][2] NMP blocks efflux, causing rapid fluorescence increase.[1][2]

Protocol:

-

Preparation: Grow E. coli (e.g., strain AG100) to mid-log phase (

). -

Loading: Wash cells and resuspend in PBS containing 0.4% glucose.

-

Baseline: Aliquot cells into a black 96-well plate. Monitor fluorescence (Ex 530nm / Em 600nm) for 5 mins to establish baseline.

-

Injection: Inject NMP (final conc. 100 µM) or Vehicle (DMSO) into test wells. Immediately inject EtBr (final conc. 1–5 µM).[1][2]

-

Measurement: Record fluorescence every 60 seconds for 30 minutes.

-

Validation:

Figure 2: Workflow for the Ethidium Bromide Accumulation Assay.

Safety and Handling

-

Handling: Wear nitrile gloves and safety goggles.[1][2] NMP is a potent sensitizer; avoid inhalation of dust.[1][2]

-

Storage: Hygroscopic. Store at -20°C in a desiccator.

References

-

Schumacher, A., et al. (2006). "Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Enterobacteriaceae other than Escherichia coli."[2][4] Journal of Antimicrobial Chemotherapy.

-

Kern, W. V., et al. (2006). "1-(1-Naphthylmethyl)-piperazine: a novel efflux pump inhibitor."[1][2][4] Journal of Antimicrobial Chemotherapy.

-

Bohnert, J. A., & Kern, W. V. (2005). "Selected arylpiperazines are capable of reversing multidrug resistance in Escherichia coli overexpressing RND efflux pumps."[2] Antimicrobial Agents and Chemotherapy.[1][2][4][5][6]

-

PubChem Compound Summary. "1-(1-Naphthylmethyl)piperazine."[1][2] National Library of Medicine.[1][2]

Sources

- 1. 1-(1-Naphthyl)piperazine | C14H16N2 | CID 1342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(1-Naphthylmethyl)piperazine | C15H18N2 | CID 701891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(Naphthalen-2-yl)piperazine | C14H16N2 | CID 2760172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. apjhs.com [apjhs.com]

- 5. Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

1-Naphthalen-1-ylmethyl-piperazine Hydrochloride: Technical Guide

A Critical Reagent for Efflux Pump Inhibition and Synthetic Chemistry [1][2]

Executive Summary

1-Naphthalen-1-ylmethyl-piperazine hydrochloride (also known as 1-NMP or NMP ) is a piperazine derivative distinct from the well-known serotonin ligand 1-(1-naphthyl)piperazine (1-NP).[1][2] While 1-NP contains a direct aryl-nitrogen bond and is a potent CNS agent, 1-NMP features a methylene bridge (

1-NMP is widely used to reverse multidrug resistance (MDR) in Gram-negative bacteria (e.g., E. coli, K. pneumoniae) by inhibiting Resistance-Nodulation-Division (RND) efflux pumps, specifically the AcrAB-TolC system.[1][2] This guide details the chemical identity, optimized synthesis, and mechanism of action of 1-NMP, providing researchers with a robust framework for its application.

Chemical Identity & Properties

Nomenclature and Structure

-

IUPAC Name: 1-(Naphthalen-1-ylmethyl)piperazine dihydrochloride[1][2]

-

Common Names: 1-NMP, NMP, 1-(1-Naphthylmethyl)piperazine[1][2][3][4]

-

CAS Number:

-

Molecular Formula:

-

Molecular Weight: 226.32 g/mol (Free Base); ~299.24 g/mol (Dihydrochloride)

Physical Properties

| Property | Specification (HCl Salt) | Notes |

| Appearance | White to off-white crystalline powder | Hygroscopic; store in desiccator.[1][2] |

| Solubility | Water (>50 mg/mL), DMSO, Methanol | High water solubility due to diprotonation. |

| Melting Point | >250 °C (dec.)[2] | Decomposes upon melting.[1][2] |

| pKa | ~9.0 (piperazine secondary amine) | Basic; forms stable salts with mineral acids. |

Optimized Synthesis Protocol

The synthesis of 1-NMP involves the nucleophilic substitution of 1-(chloromethyl)naphthalene with piperazine. A critical challenge is preventing the formation of the symmetric dimer, 1,4-bis(naphthalen-1-ylmethyl)piperazine .[1][2]

Reaction Scheme

The following diagram illustrates the mono-alkylation pathway, highlighting the use of excess piperazine to suppress dimer formation.

Caption: Synthesis of 1-NMP via mono-alkylation of piperazine. Excess piperazine ensures high selectivity for the mono-substituted product.[1][2]

Step-by-Step Methodology

Reagents:

-

Piperazine (anhydrous) (5.0 – 10.0 eq)

-

Base: Potassium Carbonate (

) (1.5 eq) – Optional if excess piperazine is used.

Protocol:

-

Preparation: Dissolve anhydrous piperazine (10 eq) in toluene (10 mL/g reactant) in a round-bottom flask equipped with a reflux condenser. Heat to 60°C to ensure complete dissolution.

-

Addition: Dropwise add a solution of 1-(chloromethyl)naphthalene (1 eq) in toluene over 30 minutes. Slow addition is crucial to maintain a high local concentration of piperazine relative to the alkyl halide.

-

Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1).

-

Workup (Purification):

-

Cool reaction to room temperature.[1][2] Filter off precipitated piperazine hydrochloride salts.[1][2]

-

Evaporate the solvent to obtain a residue containing the product and excess piperazine.

-

Distillation/Sublimation: Excess piperazine can be removed by vacuum sublimation or washing the residue with water (if product is extracted into DCM).

-

Acid-Base Extraction (Recommended): Dissolve residue in DCM.[1][2] Wash with water (excess piperazine stays in water; 1-NMP partitions into DCM).[1][2] Dry organic layer over

.

-

-

Salt Formation: Dissolve the free base oil in absolute ethanol. Add concentrated HCl (or HCl in diethyl ether) dropwise until pH ~2. The dihydrochloride salt will precipitate as a white solid. Filter, wash with cold ether, and dry under vacuum.

Mechanism of Action: Efflux Pump Inhibition

1-NMP is a "chemosensitizer."[1][2] It does not kill bacteria directly but restores their susceptibility to antibiotics by jamming the mechanical pumps that bacteria use to expel drugs.

The AcrAB-TolC System

In E. coli and other Enterobacteriaceae, the AcrAB-TolC complex is the primary RND efflux pump. It spans the inner membrane, periplasm, and outer membrane, acting as a vacuum cleaner for hydrophobic drugs (e.g., fluoroquinolones, tetracyclines).

Inhibition Pathway

1-NMP acts as a competitive or non-competitive inhibitor of the AcrB transporter protein (the inner membrane component).

Caption: 1-NMP binds to the AcrB subunit, preventing the conformational changes required to extrude antibiotics, leading to intracellular drug accumulation.[1][4][6]

Key Pharmacological Data

-

Target: AcrB transporter (RND family).

-

Activity: Reduces Minimum Inhibitory Concentration (MIC) of substrate antibiotics by 4- to 16-fold.[1][2]

-

Spectrum: Effective in E. coli, Klebsiella pneumoniae, Enterobacter aerogenes.

-

Selectivity: Does not inhibit non-RND pumps; ineffective in pump-deficient strains (confirming mechanism).[1][2]

Experimental Protocols (Biological)

MIC Reduction Assay (Chemosensitization)

Objective: To quantify the ability of 1-NMP to potentiate antibiotics.[1][2]

-

Preparation: Prepare stock solution of 1-NMP dihydrochloride in sterile water (e.g., 10 mg/mL). Filter sterilize (0.22 µm).

-

Plating: Use 96-well microtiter plates. Add Mueller-Hinton broth.

-

Inhibitor: Add 1-NMP at a fixed sub-inhibitory concentration (typically 25–100 µg/mL ).[1][2] Note: Run a control to ensure 1-NMP alone does not inhibit growth at this concentration.[1][2]

-

Antibiotic: Perform serial dilutions of the test antibiotic (e.g., Levofloxacin) across the plate.

-

Inoculation: Add bacterial suspension (

CFU/mL). -

Incubation: 37°C for 18–24 hours.

-

Readout: Determine the MIC of the antibiotic in the presence vs. absence of 1-NMP.

-

Result: A significant reduction (e.g., MIC drops from 32 µg/mL to 4 µg/mL) indicates successful efflux inhibition.

-

Safety & Handling

-

Hazards: 1-NMP is an irritant (Skin Irrit. 2, Eye Irrit. 2).[1][2][6] The free base may be corrosive.

-

Storage: Store the hydrochloride salt at room temperature or 4°C, protected from moisture (desiccated).

-

Toxicity: Unlike some other EPIs (e.g., PAβN), 1-NMP is generally less toxic to mammalian cells, but cytotoxicity should be verified for specific cell lines if used in eukaryotic co-culture.

References

-

Bohnert, J. A., & Kern, W. V. (2005). Selected arylpiperazines are capable of reversing multidrug resistance in Escherichia coli overexpressing RND efflux pumps.[4][7][8] Antimicrobial Agents and Chemotherapy, 49(5), 849-852.

-

Schumacher, A., et al. (2006).[3] Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Enterobacteriaceae other than Escherichia coli.[1][2][8] Journal of Antimicrobial Chemotherapy, 57(2), 344-348.

-

Kern, W. V., et al. (2006).[3] Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Escherichia coli. Journal of Antimicrobial Chemotherapy, 57(2), 339-343.

-

PubChem. (n.d.).[2] 1-(1-Naphthylmethyl)piperazine (Compound Summary). National Library of Medicine.

-

Anes, J., et al. (2019). Exposure to Sub-inhibitory Concentrations of the Chemosensitizer 1-(1-Naphthylmethyl)-Piperazine Creates Membrane Destabilization in Multi-Drug Resistant Klebsiella pneumoniae.[1][2] Frontiers in Microbiology, 10, 92.

Sources

- 1. Kína 1-(1-Naftýlmetýl)piperasín CAS: 40675-81-8 Framleiðendur - Ókeypis sýnishorn - Alfa Chemical [tlh.alfachemsp.com]

- 2. An tSÃn 1-(1-Naphthylmethyl)piperazine CAS: 40675-81-8 Monaróirà - Sampla Saor in Aisce - Alfa Chemical [otq.alfachemsp.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ì¤êµ 1-(1-Naphthylmethyl)piperazine CAS: 40675-81-8 ì ì¡°ì ì²´ - ë¬´ë£ ìí - Alfa Chemical [ko.alfachemar.com]

- 6. 1-(1-Naphthylmethyl)piperazine | C15H18N2 | CID 701891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

Technical Monograph: 1-(Naphthalen-1-ylmethyl)piperazine Hydrochloride

Executive Summary

1-(Naphthalen-1-ylmethyl)piperazine hydrochloride (often abbreviated as NMP or 1-NMP ) is a bicyclic secondary amine widely utilized in medicinal chemistry as a "privileged scaffold." It serves two primary functions in modern drug development:

-

Chemosensitization: It acts as a bacterial efflux pump inhibitor (EPI), specifically targeting Resistance-Nodulation-Division (RND) family pumps (e.g., AcrAB-TolC) in Gram-negative bacteria, thereby reversing Multi-Drug Resistance (MDR).

-

CNS Ligand Synthesis: The naphthyl-piperazine moiety is a pharmacophore with high affinity for serotonergic (5-HT) and dopaminergic receptors, serving as a key intermediate for antipsychotic and anxiolytic drug candidates.

This guide details the physicochemical properties, synthesis protocols, and mechanistic applications of this compound.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound exists primarily as a hydrochloride salt (mono- or dihydrochloride) to ensure stability and water solubility. Researchers must verify the stoichiometry of the salt form before calculating molar equivalents.

| Property | Specification |

| IUPAC Name | 1-(Naphthalen-1-ylmethyl)piperazine dihydrochloride |

| Common Synonyms | 1-NMP; 1-(1-Naphthylmethyl)piperazine; N-(1-Naphthylmethyl)piperazine |

| CAS Number | 40675-81-8 (Free Base) 84477-87-2 (Dihydrochloride) |

| Molecular Formula | Free Base: |

| Molecular Weight | Free Base: 226.32 g/mol Dihydrochloride: 299.24 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Water: High (Salt form) DMSO: Soluble (>20 mg/mL) Ethanol: Moderate |

| pKa | ~9.05 (Piperazine secondary amine) |

Synthetic Pathways & Process Chemistry

The synthesis of 1-NMP is a classic example of chemoselective nucleophilic substitution . The primary challenge in this reaction is preventing the formation of the "dumbbell" impurity, where one piperazine molecule reacts with two naphthalene electrophiles (bis-alkylation).

Reaction Logic

To favor the mono-alkylated product, the reaction kinetics are manipulated by maintaining a high molar excess of piperazine relative to the electrophile (1-(chloromethyl)naphthalene).

Visualization: Synthetic Workflow

The following diagram illustrates the reaction pathway and the critical purification logic required to isolate the secondary amine.

Caption: Stoichiometric control strategy to favor mono-alkylation during NMP synthesis.

Experimental Protocol: Laboratory Scale Synthesis

Safety Warning: 1-(Chloromethyl)naphthalene is a lachrymator and alkylating agent. Piperazine is a sensitizer. Perform all operations in a fume hood.

Materials

-

1-(Chloromethyl)naphthalene (1.0 eq)

-

Piperazine (Anhydrous) (5.0 eq)

-

Acetonitrile (ACN) or Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (4M in dioxane or ether)

Step-by-Step Methodology

-

Reagent Preparation:

-

Dissolve Piperazine (5.0 eq) in ACN (10 mL per gram of substrate). Heat to 60°C to ensure complete dissolution.

-

Note: The large excess of piperazine acts as a "statistical shield" against bis-alkylation.

-

-

Addition:

-

Dissolve 1-(Chloromethyl)naphthalene (1.0 eq) in a minimal amount of ACN.

-

Add the electrophile solution dropwise to the stirring piperazine solution over 30 minutes.

-

Critical Control: Fast addition increases the local concentration of electrophile, promoting impurity formation.

-

-

Reaction:

-

Reflux the mixture at 80°C for 3–5 hours.

-

Monitor via TLC (System: DCM/MeOH 9:1). The starting chloride spot (

) should disappear.

-

-

Workup (Purification):

-

Cool to room temperature and remove solvent under reduced pressure.

-

Resuspend the residue in DCM and wash with water (

). -

Chemistry Insight: Excess piperazine is highly water-soluble and will partition into the aqueous phase, while the lipophilic NMP product remains in the DCM.

-

-

Salt Formation:

-

Dry the organic layer over

, filter, and concentrate. -

Redissolve the resulting oil in diethyl ether or ethyl acetate.

-

Add HCl (4M in dioxane) dropwise at 0°C. A white precipitate will form immediately.

-

Filter and wash with cold ether to obtain 1-(Naphthalen-1-ylmethyl)piperazine dihydrochloride .

-

Mechanism of Action: Bacterial Efflux Inhibition[8]

1-NMP is a reference compound for studying Multi-Drug Resistance (MDR) in Gram-negative bacteria (E. coli, K. pneumoniae).

The Mechanism

MDR is often driven by RND efflux pumps (e.g., AcrB) that mechanically eject antibiotics from the periplasm before they can reach their target.

-

Substrate Competition: 1-NMP enters the phenylalanine-rich binding pocket of the AcrB transporter.

-

Steric Occlusion: It binds with higher affinity than many antibiotics (e.g., levofloxacin), effectively "clogging" the pump.

-

Result: The intracellular concentration of the antibiotic rises, restoring susceptibility.

Visualization: Efflux Pump Inhibition Pathway

Caption: Mechanism by which 1-NMP restores antibiotic potency via competitive inhibition of AcrAB-TolC.

Analytical Characterization

To validate the synthesis, the following spectral data should be observed for the free base:

-

1H NMR (CDCl3, 400 MHz):

- 8.1–7.4 (m, 7H, Naphthyl-H)

-

3.95 (s, 2H,

- 2.90 (t, 4H, Piperazine ring protons adjacent to secondary amine)

- 2.55 (br s, 4H, Piperazine ring protons adjacent to alkyl group)

-

1.8 (s, 1H,

-

Mass Spectrometry (ESI+):

-

Calculated

-

Found

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 701891, 1-(1-Naphthylmethyl)piperazine. Retrieved from [Link]

-

Bohnert, J. A., & Kern, W. V. (2005). Selected arylpiperazines are capable of reversing multidrug resistance in Escherichia coli overexpressing RND efflux pumps. Antimicrobial Agents and Chemotherapy, 49(2), 849-852. [Link]

-

Schuster, S., et al. (2019). Exposure to Sub-inhibitory Concentrations of the Chemosensitizer 1-(1-Naphthylmethyl)-Piperazine Creates Membrane Destabilization in Multi-Drug Resistant Klebsiella pneumoniae. Frontiers in Microbiology. [Link]

Technical Reference: Spectroscopic Characterization of 1-Naphthalen-1-ylmethyl-piperazine Hydrochloride

Executive Summary

Compound Identity: 1-(1-Naphthylmethyl)piperazine Hydrochloride

CAS Number: 40675-81-8 (Free Base); 57536-86-4 (Generic/Salt forms often vary, verify specific stoichiometry)

Molecular Formula:

1-(1-Naphthylmethyl)piperazine (NMP) is a critical pharmacophore in medicinal chemistry, serving as a non-selective serotonin receptor ligand (5-HT

This guide provides a definitive spectroscopic atlas and experimental protocols for the validation of NMP Hydrochloride.

Synthesis & Purity Context

To interpret the spectra correctly, one must understand the synthetic origin. The standard synthesis involves the nucleophilic substitution of 1-(chloromethyl)naphthalene by piperazine.

Key Impurity Alert: The most common contaminant is the bis-alkylated byproduct , formed when the product reacts with another equivalent of the alkyl halide. This impurity introduces symmetry into the NMR spectrum and alters the integration ratio of the aromatic to aliphatic protons.

Synthesis & Purification Workflow

Figure 1: Synthetic pathway highlighting the critical salt formation step for purification.

Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR)

Solvent Selection: For the Hydrochloride salt, DMSO-d

H NMR Data (400 MHz, DMSO-d

)

| Position | Shift ( | Multiplicity | Integration | Assignment |

| NH/NH | 9.20 - 9.80 | Broad Singlet | 2-3H | Ammonium protons (Exchangeable) |

| Ar-H (C8) | 8.25 | Doublet (d) | 1H | Naphthalene peri-proton |

| Ar-H (C4, C5) | 7.90 - 8.05 | Multiplet (m) | 2H | Naphthalene ring |

| Ar-H (C2) | 7.65 | Doublet (d) | 1H | Naphthalene ring |

| Ar-H (C3, C6, C7) | 7.50 - 7.60 | Multiplet (m) | 3H | Naphthalene ring |

| Benzylic CH | 4.65 | Singlet (s) | 2H | Ar-CH |

| Piperazine | 3.30 - 3.60 | Broad Multiplet | 8H | Piperazine ring protons (Overlap with H |

Diagnostic Insight:

-

The Benzylic Singlet: In the free base, this signal appears at ~3.95 ppm. In the HCl salt, it shifts downfield to ~4.65 ppm due to the inductive effect of the protonated nitrogen.

-

Piperazine Ring: In the HCl salt, the distinct triplets of the free base collapse into a broadened multiplet due to rapid conformational exchange and ammonium hydrogen bonding.

C NMR Data (100 MHz, DMSO-d

)

| Carbon Type | Shift ( | Assignment |

| Aromatic C-q | 133.8, 131.5, 128.0 | Quaternary Naphthalene Carbons |

| Aromatic CH | 130.1, 129.5, 128.9, 127.0, 126.5, 125.8, 123.9 | Naphthalene CH |

| Benzylic CH | 56.5 | Ar-C H |

| Piperazine CH | 48.5, 42.8 | Piperazine Ring Carbons |

Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or GC-MS (requires free base).

-

Molecular Ion (M+H)

: m/z 227.15 -

Base Peak: m/z 141.1 (Naphthylmethyl cation)

Fragmentation Pathway: The fragmentation is driven by the stability of the naphthylmethyl carbocation. This is a "self-validating" spectral feature; if the m/z 141 peak is absent or weak, the aromatic core is likely modified.

Figure 2: ESI-MS fragmentation pathway showing the characteristic naphthylmethyl cation formation.

Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Solid state).

| Wavenumber (cm | Vibration Mode | Functional Group |

| 2400 - 3000 | Broad Stretching | N-H |

| 3050 | Weak Stretching | Aromatic C-H |

| 1595, 1510 | Ring Breathing | Naphthalene Skeleton |

| 1440 | Bending | CH |

| 775, 790 | Out-of-plane Bending | C-H (Naphthalene substitution pattern) |

Experimental Protocols

Protocol A: NMR Sample Preparation (Salt Form)

Objective: Prevent H/D exchange of ammonium protons to verify salt stoichiometry.

-

Dry the Sample: Ensure the HCl salt is dried in a vacuum desiccator over P

O -

Solvent: Use ampouled DMSO-d

(99.9% D) . Avoid "wet" DMSO stored in screw-cap bottles. -

Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

-

Acquisition: Run at 298 K. Set relaxation delay (d1) to >2 seconds to allow full relaxation of aromatic protons for accurate integration.

Protocol B: Free Base Liberation for GC-MS

Objective: Analyze purity without thermal degradation of the salt.

-

Dissolve 5 mg of the HCl salt in 1 mL of 1M NaOH.

-

Add 1 mL of Dichloromethane (DCM) and vortex for 30 seconds.

-

Extract the lower organic layer.

-

Inject 1

L into GC-MS (Split 20:1).-

Note: The free base is stable, but the salt decomposes in the GC inlet.

-

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 701891, 1-(1-Naphthylmethyl)piperazine. Retrieved from [Link]

- Ferrer-Montiel, A., et al. (2004). Pharmacological characterization of 1-naphthylpiperazine derivatives. European Journal of Pharmacology. (Contextualizing the 5-HT activity and structural analogues).

-

SpectraBase. (2023). 1-(1-Naphthylmethyl)piperazine NMR and MS Data. Wiley Science Solutions. Retrieved from [Link]

Technical Analysis: Therapeutic Targets of 1-Naphthalen-1-ylmethyl-piperazine Hydrochloride

Executive Summary

1-Naphthalen-1-ylmethyl-piperazine hydrochloride (commonly abbreviated as NMP or 1-NMP ) is a pharmacologically distinct agent primarily characterized as a Bacterial Efflux Pump Inhibitor (EPI) .[1][2] Unlike its structural analog 1-(1-Naphthyl)piperazine (1-NP)—a well-known serotonergic ligand—NMP contains a methylene bridge that shifts its primary biological activity from CNS receptor modulation to the inhibition of Resistance-Nodulation-Cell Division (RND) transporters in Gram-negative bacteria.

This technical guide analyzes NMP’s role in reversing multidrug resistance (MDR), its mechanism of action against the AcrAB-TolC and AdeABC efflux systems, and the experimental protocols required to validate its efficacy.

Chemical Profile & Structural Pharmacology

Structural Distinction (NMP vs. 1-NP)

It is critical for drug development professionals to distinguish NMP from its close analog, 1-NP. The methylene spacer in NMP alters the steric and electronic properties of the molecule, reducing its affinity for 5-HT receptors compared to the direct aryl-piperazine linkage found in 1-NP, while enhancing its interaction with the hydrophobic pockets of bacterial efflux pumps.

| Feature | NMP (Target Molecule) | 1-NP (Analog) |

| IUPAC Name | 1-(Naphthalen-1-ylmethyl)piperazine | 1-(Naphthalen-1-yl)piperazine |

| Structure | Naphthyl - CH2 - Piperazine | Naphthyl - Piperazine |

| Primary Target | Bacterial RND Efflux Pumps | Serotonin (5-HT) Receptors |

| Primary Utility | Reversal of Antibiotic Resistance (MDR) | CNS Research Tool (Anxiolytic/Antidepressant) |

Physicochemical Properties[3]

-

Lipophilicity: The naphthylmethyl group provides significant lipophilicity, allowing NMP to penetrate the bacterial outer membrane and access the substrate-binding pockets of intramembrane transporters.

-

Basicity: The secondary amine of the piperazine ring (pKa ~9.8) ensures the molecule is protonated at physiological pH, mimicking the cationic nature of many antibiotic substrates (e.g., fluoroquinolones, ethidium bromide).

Primary Therapeutic Target: RND Efflux Pumps

NMP targets the Resistance-Nodulation-Cell Division (RND) superfamily of efflux pumps, which are the primary drivers of intrinsic and acquired multidrug resistance in Gram-negative pathogens.

Molecular Targets

-

AcrAB-TolC (Escherichia coli): NMP acts as a broad-spectrum inhibitor of the AcrB inner membrane transporter, the energy-dependent component of the pump.

-

AdeABC (Acinetobacter baumannii): NMP has demonstrated efficacy in inhibiting the AdeB transporter, restoring susceptibility to aminoglycosides and fluoroquinolones in MDR clinical isolates.

-

Mex Systems (Pseudomonas aeruginosa): Activity has been observed against MexAB-OprM, though with variable potency compared to E. coli pumps.

Mechanism of Action (MOA)

NMP functions as a competitive inhibitor or steric blocker . It enters the periplasmic binding pocket of the transporter (e.g., the distal binding pocket of AcrB) but is not efficiently extruded. Instead, it occupies the binding site or occludes the exit channel, preventing the efflux of co-administered antibiotics.

Key Mechanistic Steps:

-

Penetration: NMP crosses the outer membrane via porins or hydrophobic diffusion.

-

Binding: NMP binds with high affinity to the phenylalanine-rich hydrophobic trap in the AcrB/AdeB binding pocket.

-

Occlusion: The bulky naphthyl group sterically hinders the conformational changes (peristaltic motion) required for drug extrusion.

-

Accumulation: Intracellular concentration of the co-administered antibiotic rises to lethal levels.[1]

Pathway Visualization

The following diagram illustrates the interference of NMP with the AcrAB-TolC efflux system.

Figure 1: Mechanism of Action of NMP inhibiting the AcrAB-TolC efflux pump, leading to antibiotic accumulation.

Therapeutic Potential & Clinical Indications

Reversal of Multidrug Resistance (MDR)

NMP is investigated not as a standalone antibiotic, but as an adjuvant (chemosensitizer) .

-

Fluoroquinolones: Restores susceptibility to levofloxacin and ciprofloxacin in resistant E. coli and K. pneumoniae.

-

Linezolid: Significantly reduces the MIC of linezolid in Gram-negative bacteria (which are intrinsically resistant due to efflux).

-

Macrolides: Enhances the activity of clarithromycin against A. baumannii.

Quantitative Efficacy Data

The table below summarizes the impact of NMP on antibiotic Minimum Inhibitory Concentrations (MIC) in MDR isolates.

| Antibiotic Class | Bacteria | MIC Reduction Factor (+ NMP) | Reference |

| Fluoroquinolones | E. coli (Overexpressed AcrAB) | 4-fold to 16-fold decrease | [1, 2] |

| Oxazolidinones | E. coli | >8-fold decrease | [2] |

| Dyes (EtBr) | A. baumannii | 4-fold to 8-fold decrease | [3] |

| Tetracyclines | K. pneumoniae | 2-fold to 4-fold decrease | [4] |

Experimental Validation Protocols

To validate NMP activity in a research setting, the following self-validating protocols are recommended.

Ethidium Bromide (EtBr) Accumulation Assay

This is the gold-standard functional assay. EtBr is a substrate of RND pumps and fluoresces only when intercalated with intracellular DNA. Efflux inhibition results in increased fluorescence.

Protocol:

-

Preparation: Grow bacterial cultures to mid-log phase (OD600 ~0.6). Wash and resuspend in PBS.

-

Loading: Add Ethidium Bromide (final conc. 1-2 mg/L) to the cell suspension.

-

Treatment: Aliquot suspension into a 96-well black plate.

-

Control: Buffer only.

-

Test: Add NMP (typically 50–100 mg/L).

-

Positive Control: CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) as a proton motive force uncoupler.

-

-

Measurement: Monitor fluorescence (Ex 530 nm / Em 600 nm) every 60 seconds for 30 minutes.

-

Validation: A linear increase in fluorescence in NMP-treated cells compared to the flat baseline of the control indicates active efflux inhibition.

Checkerboard MIC Reduction Assay

Used to determine the synergistic index (FICI) between NMP and an antibiotic.

Protocol:

-

Matrix: Prepare a 96-well plate with serial dilutions of the Antibiotic (X-axis) and NMP (Y-axis).

-

Inoculation: Add standardized bacterial inoculum (5 x 10^5 CFU/mL).

-

Incubation: 18-24 hours at 37°C.

-

Readout: Determine the MIC of the antibiotic in the presence of varying NMP concentrations.

-

Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI). FICI ≤ 0.5 indicates synergy.

Experimental Workflow Diagram

Figure 2: Workflow for Ethidium Bromide Accumulation Assay to validate efflux inhibition.

References

-

Kern, W. V., et al. (2006). "Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Escherichia coli."[2] Journal of Antimicrobial Chemotherapy.

-

Bohnert, J. A., & Kern, W. V. (2005). "Selected arylpiperazines are capable of reversing multidrug resistance in Escherichia coli overexpressing RND efflux pumps."[3] Antimicrobial Agents and Chemotherapy.

-

Pannek, S., et al. (2006). "Multidrug efflux inhibition in Acinetobacter baumannii: comparison between 1-(1-naphthylmethyl)-piperazine and phenyl-arginine-beta-naphthylamide." Journal of Antimicrobial Chemotherapy.

-

Schumacher, A., et al. (2006). "Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Enterobacteriaceae other than Escherichia coli." Journal of Antimicrobial Chemotherapy.

-

Santa Cruz Biotechnology. "1-Naphthalen-1-ylmethyl-piperazine hydrochloride Product Data." SCBT.

Sources

Methodological & Application

1-Naphthalen-1-ylmethyl-piperazinehydrochloride experimental protocols

Preparation, Quality Control, and Pharmacological Application

Introduction & Compound Profile

1-Naphthalen-1-ylmethyl-piperazine hydrochloride (often abbreviated as NMP ) is a significant piperazine derivative utilized primarily as a serotonergic ligand and a versatile building block in medicinal chemistry. Structurally, it consists of a piperazine ring linked to a naphthalene moiety via a methylene bridge.

Unlike its analog 1-(1-Naphthyl)piperazine (where the nitrogen is directly bonded to the aromatic ring), the methylene linker in NMP interrupts the conjugation, altering its basicity and lipophilicity. This compound acts as a non-selective ligand for various 5-HT receptor subtypes (5-HT1A, 5-HT2A) and serves as the core scaffold for the synthesis of complex pharmaceuticals, such as Naftopidil .

Physical & Chemical Properties[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 1-(naphthalen-1-ylmethyl)piperazine hydrochloride |

| CAS (Free Base) | 40675-81-8 |

| CAS (HCl Salt) | 53555-16-7 |

| Formula | C₁₅H₁₈N₂[2][3][5][8] · xHCl (typically mono- or dihydrochloride) |

| MW (Free Base) | 226.32 g/mol |

| Solubility (HCl) | Water (>50 mg/mL), DMSO (>100 mg/mL), Methanol |

| pKa (Calc) | ~9.05 (Secondary amine), ~5.4 (Tertiary amine) |

| Appearance | White to off-white crystalline solid |

Synthesis Protocol: Mono-Alkylation Strategy

Objective: Synthesize high-purity 1-Naphthalen-1-ylmethyl-piperazine via nucleophilic substitution (S_N2) while minimizing the formation of the symmetrical bis-alkylated byproduct.

Mechanism: The reaction involves the attack of the secondary amine of piperazine on 1-(chloromethyl)naphthalene.

-

Critical Control Point: A large excess of piperazine (5.0 equivalents) is strictly required. If stoichiometric amounts (1:1) are used, the product (which remains nucleophilic) will compete for the alkyl halide, leading to the formation of 1,4-bis(naphthalen-1-ylmethyl)piperazine (the "dimer").

Reagents

-

1-(Chloromethyl)naphthalene (1.0 eq)

-

Piperazine (Anhydrous) (5.0 eq)

-

Acetonitrile (ACN) or Toluene (Solvent)

-

Potassium Carbonate (

) (2.0 eq) -

HCl in Dioxane (4M) or Diethyl Ether (2M)

Step-by-Step Methodology

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (5.0 eq) in Acetonitrile (10 mL/g of piperazine).

-

Add

(2.0 eq) and heat the mixture to 60°C to ensure complete dissolution of the piperazine.

-

-

Addition:

-

Dissolve 1-(Chloromethyl)naphthalene (1.0 eq) in a minimal volume of Acetonitrile.

-

Add this solution dropwise to the stirring piperazine solution over 30–45 minutes.

-

Note: Slow addition into an excess of amine favors mono-alkylation.

-

-

Reflux & Monitoring:

-

Heat to reflux (80–82°C) for 3–5 hours.

-

QC Check: Monitor via TLC (DCM:MeOH:NH₄OH, 90:9:1). The starting chloride (high Rf) should disappear; the mono-alkylated product will appear at mid-Rf; excess piperazine stays at the baseline.

-

-

Workup (Purification of Free Base):

-

Cool to room temperature and filter off the inorganic salts (

/KCl). -

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Excess Piperazine Removal: Resuspend the residue in Water (50 mL) and extract with Dichloromethane (DCM, 3 x 50 mL).

-

Expert Insight: Unreacted piperazine is highly water-soluble and will remain in the aqueous phase, while the lipophilic NMP product partitions into the DCM.

-

-

Wash the combined organic layers with Brine, dry over anhydrous

, and concentrate to yield the crude oil.

-

-

Salt Formation (Hydrochlorination):

-

Dissolve the crude free base in Ethanol or Ethyl Acetate.

-

Cool to 0°C in an ice bath.

-

Add HCl (in Dioxane or Ether) dropwise until pH ~2 is reached. A white precipitate should form immediately.

-

Filter the solid, wash with cold Diethyl Ether, and dry under vacuum.

-

Workflow Visualization

Figure 1: Synthesis and purification workflow emphasizing the removal of excess piperazine via aqueous partitioning.

Quality Control Standards

Before biological application, the compound must be validated.

-

1H NMR (DMSO-d6, 400 MHz):

-

Aromatic protons (Naphthalene): Multiplet region

7.4 – 8.2 ppm. -

Benzylic protons (

): Singlet at -

Piperazine protons: Two multiplets at

~2.8–3.4 ppm.

-

-

Mass Spectrometry (ESI+):

-

Observed

= 227.15 m/z (consistent with

-

-

HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B). Gradient 5% to 95% B.

-

Requirement: >98% purity at 254 nm.

-

Pharmacological Application: 5-HT Receptor Binding[5][6][10]

Context: NMP is used to displace radioligands (e.g., [³H]-8-OH-DPAT for 5-HT1A) to determine binding affinity (

Protocol: Competitive Binding Assay

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, 10 mM

, 0.5 mM EDTA, pH 7.4. -

Membrane Prep: Rat brain cortex homogenate or CHO cells expressing human 5-HT receptors.

-

Radioligand: [³H]-Serotonin or specific subtype ligand.

Procedure:

-

Stock Preparation:

-

Dissolve NMP Hydrochloride in 100% DMSO to create a 10 mM Stock .

-

Caution: Do not store aqueous solutions of the free base; they may precipitate or degrade. Store DMSO stocks at -20°C.

-

-

Serial Dilution:

-

Prepare 10x working concentrations in Assay Buffer (0.5% DMSO final).

-

Range:

M to

-

-

Incubation:

-

In a 96-well plate, combine:

-

50 µL Membrane Suspension

-

50 µL Radioligand (at

concentration) -

50 µL NMP Test Compound (various concentrations)

-

-

Incubate at 25°C for 60 minutes.

-

-

Termination:

-

Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

-

Wash 3x with ice-cold buffer.

-

-

Analysis:

-

Measure radioactivity via liquid scintillation counting.

-

Calculate

using non-linear regression (Sigmoidal dose-response). -

Derive

using the Cheng-Prusoff equation:

-

Assay Logic Diagram

Figure 2: Experimental logic for competitive binding assays using NMP as the displacing ligand.

Safety & Handling (E-E-A-T)

-

Toxicity: 1-(Chloromethyl)naphthalene is a potent alkylating agent and lachrymator. All synthesis steps involving this halide must be performed in a fume hood.

-

Piperazine: A known sensitizer.[9] Avoid inhalation of dust.[10]

-

Waste Disposal: Aqueous waste from the extraction (Step 4) contains excess piperazine and must be treated as basic organic waste.

References

-

PubChem. (n.d.).[2] 1-(1-Naphthylmethyl)piperazine.[2][3] National Library of Medicine. Retrieved October 24, 2023, from [Link]

-

Schoeffter, P., & Hoyer, D. (1989).[5] Interaction of arylpiperazines with 5-HT1A, 5-HT1B, 5-HT1C and 5-HT1D receptors.[5] Naunyn-Schmiedeberg's Archives of Pharmacology, 339(6), 675–683. (Contextual grounding for piperazine binding affinity).

Sources

- 1. 1-(1-Naphthyl)piperazine HCl: Properties, Uses, Safety Data & Suppliers | Research Chemical Information China [pipzine-chem.com]

- 2. 1-(1-Naphthylmethyl)piperazine | C15H18N2 | CID 701891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(1-NAPHTHYLMETHYL)PIPERAZINE | 40675-81-8 [chemicalbook.com]

- 4. 1-(2-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]

- 5. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]

- 6. CN101239957A - Synthesis method of N-methylpiperazine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. apexbt.com [apexbt.com]

- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Application Note: In Vivo Evaluation of 1-Naphthalen-1-ylmethyl-piperazine Hydrochloride (NMP)

Content Type: Detailed Protocol & Technical Guide Target Audience: Microbiologists, Pharmacologists, and Drug Discovery Scientists Subject: 1-(1-Naphthylmethyl)piperazine hydrochloride (NMP) as a Bacterial Efflux Pump Inhibitor (EPI)[1][2][3]

Executive Summary & Disambiguation

1-Naphthalen-1-ylmethyl-piperazine hydrochloride , commonly abbreviated as NMP , is a synthetic aryl-piperazine derivative primarily utilized as a Bacterial Efflux Pump Inhibitor (EPI) . It is structurally distinct from the well-known serotonin ligand 1-(1-Naphthyl)piperazine (1-NP), differing by a single methyl linker.

While 1-NP is a tool for CNS research (5-HT receptor agonist/antagonist), NMP is a tool compound used to reverse Multi-Drug Resistance (MDR) in Gram-negative bacteria (e.g., E. coli, A. baumannii, K. pneumoniae) by inhibiting Resistance-Nodulation-Division (RND) efflux pumps, such as AcrAB-TolC.

Crucial Safety Note: NMP exhibits significant host toxicity at high doses due to membrane destabilization properties. This guide focuses on its application as a chemosensitizer in in vivo infection models, emphasizing the necessity of establishing a Maximum Tolerated Dose (MTD) prior to efficacy studies.

Chemical Identity

| Property | Detail |

| Chemical Name | 1-(1-Naphthalen-1-ylmethyl)piperazine hydrochloride |

| Common Abbreviation | NMP (or NMP-HCl) |

| CAS Number | 40675-81-8 (Free base: 57536-86-4) |

| Molecular Weight | ~262.78 g/mol (HCl salt) |

| Solubility | Soluble in Water, Saline, DMSO |

| Primary Target | Bacterial Efflux Pumps (RND Family: AcrB, MexB) |

Mechanism of Action: Reversing Antibiotic Resistance[1][3][4]

NMP functions by competitively inhibiting the AcrAB-TolC efflux system in Enterobacteriaceae. This pump actively expels a wide range of antibiotics (fluoroquinolones, tetracyclines, chloramphenicol) from the bacterial periplasm to the external environment, conferring resistance.

-

Without NMP: Antibiotic enters bacterium

Pumped out by AcrAB-TolC -

With NMP: Antibiotic enters bacterium

NMP blocks AcrAB-TolC

DOT Diagram: Mechanism of Efflux Inhibition

Caption: NMP competitively inhibits the AcrAB-TolC pump, preventing antibiotic efflux and allowing intracellular accumulation to lethal levels.

Experimental Protocols

Protocol A: Formulation and Stability

NMP is supplied as a hydrochloride salt, rendering it hydrophilic. However, for in vivo use, pH neutrality is critical to prevent injection site irritation.

-

Stock Solution (20 mg/mL):

-

Weigh 200 mg of NMP-HCl.

-

Dissolve in 8 mL of sterile 0.9% Saline.

-

Critical Step: Check pH. If < 5.0, adjust carefully to pH 6.5–7.0 using 0.1 N NaOH. (Avoid precipitation; if precipitate forms, back-titrate or add a small amount of cyclodextrin).

-

Adjust final volume to 10 mL with Saline.

-

Filter sterilize (0.22 µm PES filter).

-

Storage: Prepare fresh daily. NMP can oxidize; protect from light.

-

Protocol B: Maximum Tolerated Dose (MTD) Study

Why this is mandatory: NMP has a narrow therapeutic index. Published data indicates toxicity (convulsions, ataxia) at doses >50–100 mg/kg in mice depending on the strain. You must define the safe ceiling before efficacy testing.

Step-by-Step:

-

Animals: CD-1 or BALB/c mice (n=3 per group), 6–8 weeks old.

-

Dosing Regimen: Single Intraperitoneal (IP) injection.

-

Dose Escalation:

-

Group 1: Vehicle (Saline)

-

Group 2: 10 mg/kg

-

Group 3: 30 mg/kg[4]

-

Group 4: 60 mg/kg

-

Group 5: 100 mg/kg

-

-

Observation: Monitor continuously for 4 hours post-dose.

-

Signs of Toxicity: Piloerection, ataxia, tremors, convulsions, labored breathing.

-

-

Endpoint: The MTD is the highest dose where no overt behavioral abnormalities or weight loss (>10%) are observed over 24 hours.

-

Note: If convulsions occur at 60 mg/kg, set efficacy dose at 30 mg/kg or lower.

-

Protocol C: Murine Thigh Infection Model (Chemosensitization)

This protocol tests if NMP can restore the efficacy of an antibiotic (e.g., Levofloxacin) against a resistant bacterial strain.[5]

Reagents:

-

Bacterial Strain: E. coli overexpressing AcrAB (e.g., AG100 or clinical isolate).[6] Confirm MDR phenotype in vitro (MIC determination) prior to study.

-

Antibiotic: Levofloxacin (or Ciprofloxacin).

-

NMP: Prepared at MTD (e.g., 20–40 mg/kg).

Workflow:

-

Inoculum Preparation:

-

Grow bacteria to log phase (

). -

Dilute to

CFU/mL in sterile saline.

-

-

Infection (T=0):

-

Inject 100 µL of inoculum into the posterior thigh muscle of neutropenic mice (neutropenia induced by cyclophosphamide: 150 mg/kg at Day -4 and 100 mg/kg at Day -1).

-

-

Treatment (T=2 hours):

-

Randomize mice into 4 groups (n=5–6 per group).

-

Group 1 (Vehicle): Saline IP.

-

Group 2 (Antibiotic Only): Levofloxacin (sub-therapeutic dose, e.g., 5 mg/kg) IP.

-

Group 3 (NMP Only): NMP (e.g., 30 mg/kg) IP.[4]

-

Group 4 (Combination): NMP (30 mg/kg) + Levofloxacin (5 mg/kg) IP.

-

Note: Administer NMP 15 minutes before the antibiotic to ensure pump inhibition is active when the antibiotic arrives.

-

-

Harvest (T=24 hours):

-

Euthanize mice.

-

Aseptically remove the infected thigh muscle.

-

Homogenize tissue in 5 mL PBS.

-

-

Quantification:

-

Perform serial dilutions of homogenate.

-

Plate on Mueller-Hinton agar.

-

Incubate overnight at 37°C and count Colony Forming Units (CFU).

-

DOT Diagram: Experimental Workflow

Caption: Step-by-step workflow for the in vivo chemosensitization assay using the Murine Thigh Infection Model.

Data Analysis & Interpretation

Data should be presented as Log10 CFU/gram of tissue .

| Group | Expected Outcome (Log10 CFU/g) | Interpretation |

| Vehicle | High (~8.0–9.0) | Bacterial growth unchecked. |

| NMP Only | High (~8.0–9.[4]0) | NMP alone usually has weak/no intrinsic antibacterial activity. |

| Antibiotic Only | High/Moderate (~7.0–8.0) | Resistance prevents effective killing. |

| Combination | Low (~3.0–5.0) | Success: NMP restored sensitivity; significant reduction vs Antibiotic Only. |

Statistical Test: One-way ANOVA followed by Tukey’s post-hoc test. A reduction of >2 Log10 CFU/g in the combination group compared to the antibiotic-only group is considered biologically significant.

Troubleshooting & Expert Tips

-

Toxicity Management: If mice show acute toxicity immediately after NMP injection, split the dose (e.g., two doses of 15 mg/kg spaced 1 hour apart) or switch to subcutaneous (SC) administration to slow absorption.

-

PK/PD Mismatch: NMP has a short half-life in rodents. For antibiotics with long half-lives, a single dose of NMP may not suffice. Consider multiple doses of NMP (e.g., q4h or q6h) to maintain pump inhibition throughout the antibiotic's exposure window.

-

Vehicle Control: Ensure the pH-adjusted saline vehicle does not cause muscle inflammation, which can alter antibiotic distribution.

References

-

Bohnert, J. A., & Kern, W. V. (2005). Selected arylpiperazines are capable of reversing multidrug resistance in Escherichia coli overexpressing RND efflux pumps.[1][2] Antimicrobial Agents and Chemotherapy, 49(2), 849-852. Link

-

Pannek, S., et al. (2006). Multidrug efflux inhibition in Acinetobacter baumannii: comparison between 1-(1-naphthylmethyl)-piperazine and phenyl-arginine-beta-naphthylamide. Journal of Antimicrobial Chemotherapy, 57(1), 97-100. Link

-

Schuster, S., et al. (2019). Exposure to Sub-inhibitory Concentrations of the Chemosensitizer 1-(1-Naphthylmethyl)-Piperazine Creates Membrane Destabilization in Multi-Drug Resistant Klebsiella pneumoniae.[7] Frontiers in Microbiology, 10, 290. Link

-

Kern, W. V., et al. (2006). Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Enterobacteriaceae.[1][2] Journal of Antimicrobial Chemotherapy, 57(2), 339-344. Link

-

PubChem Compound Summary. (2024). 1-(1-Naphthylmethyl)piperazine.[1][2][5][7][8][9][10] National Center for Biotechnology Information. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effect of 1-(1-Naphthylmethyl)-Piperazine, A Novel Putative Efflux Pump Inhibitor, on Antimicrobial Drug Susceptibility in Clinical Isolates of Enterobacteriaceae Other Than Escherichia Coli [openaccess.hacettepe.edu.tr]

- 3. Effectiveness of Efflux Pump Inhibitors as Biofilm Disruptors and Resistance Breakers in Gram-Negative (ESKAPEE) Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(1-Naphthyl)piperazine, a central serotonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of 1-(1-Naphtylmethyl)-piperazine, an efflux pump inhibitor, on antimicrobial drug susceptibilities of clinical Acinetobacter baumannii isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(1-Naphthylmethyl)piperazine 95 40675-81-8 [sigmaaldrich.com]

- 8. Efflux Pump Overexpression Profiling in Acinetobacter baumannii and Study of New 1-(1-Naphthylmethyl)-Piperazine Analogs as Potential Efflux Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Exposure to Sub-inhibitory Concentrations of the Chemosensitizer 1-(1-Naphthylmethyl)-Piperazine Creates Membrane Destabilization in Multi-Drug Resistant Klebsiella pneumoniae [frontiersin.org]

- 10. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]

Application Note: Precision Preparation of 1-Naphthalen-1-ylmethyl-piperazine Hydrochloride Solutions

Executive Summary & Scientific Context

1-Naphthalen-1-ylmethyl-piperazine (1-NMP) is a critical pharmacophore in medicinal chemistry, often utilized as a serotonergic agent with affinity for 5-HT receptors (specifically 5-HT1A, 5-HT2A) and as a synthetic intermediate for complex CNS-active drugs.[1]

The preparation of this compound presents a specific physicochemical challenge: it combines a highly lipophilic naphthalene ring (prone to aggregation and plastic adsorption) with a hydrophilic piperazine moiety .[1] While the hydrochloride salt form improves water solubility, improper handling—specifically regarding pH and ionic strength—can lead to "oiling out" (phase separation of the free base) or oxidative degradation.

This guide provides a robust, error-proof protocol for preparing stable stock and working solutions, grounded in the principles of acid-base equilibria and solubility kinetics.[1]

Physicochemical Profile & Critical Parameters[2][3][4][5]

Before weighing any reagent, the researcher must verify the specific salt form (Mono-HCl vs. Di-HCl), as this drastically alters the Molecular Weight (MW) and solubility profile.[1]

Table 1: Compound Specifications

| Parameter | Data | Critical Note |

| Compound Name | 1-(1-Naphthylmethyl)piperazine HCl | Common alias: 1-NMP HCl |

| CAS Number | 40675-81-8 (Free Base)104113-71-5 (Salt) | Verify CAS on your vial. |

| Molecular Weight | ~262.78 g/mol (Mono-HCl)~299.24 g/mol (Di-HCl) | Use exact MW from Certificate of Analysis (CoA).[1] |